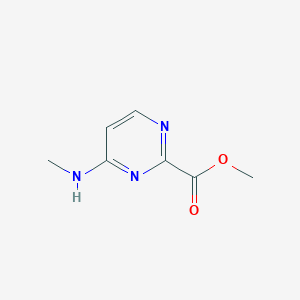

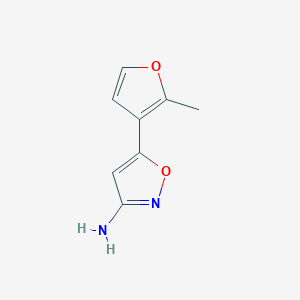

5-(2-甲基呋喃-3-基)-1,2-噁唑-3-胺

描述

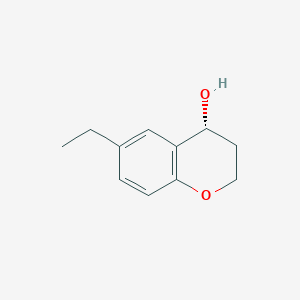

The compound “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” is a chemical compound with a molecular weight of 165.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of furan-based compounds, including “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine”, can be achieved through various methods. One such method involves the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” can be diverse. For instance, glucose can be catalytically converted with acetylacetone (acac) to furan-centered chemicals . Additionally, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated .科学研究应用

合成和化学转化

合成技术:已经开发出各种合成 1,2-噁唑化合物衍生物的方法。例如,Prokopenko 等人 (2010) 合成了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸的甲酯及其官能团衍生物,用于进一步的化学转化 (Prokopenko 等人,2010).

分子内环化:Stroganova 等人 (2013) 开发了一种基于邻位 N-[(5-甲基呋喃-2-基)甲基]氨基苯胺的分子内环化方法,用于合成 2-甲基-1-[(5-甲基呋喃-2-基)甲基]-1H-苯并咪唑 (Stroganova 等人,2013).

电化学合成:Feroci 等人 (2005) 开发了一种有效的电化学合成方法,可由炔胺和二氧化碳制备 5-亚甲基-1,3-噁唑烷-2-酮,避免了有害化学品和催化剂的使用 (Feroci 等人,2005).

生物活性

抗菌和抗氧化活性:Saundane 等人 (2013) 合成了一系列 5-(2-甲基-1H-吲哚-3-基)-1,3,4-恶二唑-2-胺衍生物,这些衍生物表现出有希望的抗菌和抗氧化活性 (Saundane 等人,2013).

抗利什曼原虫活性:Tahghighi 等人 (2012) 合成了一系列新型 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺,对利什曼原虫重症具有抗利什曼原虫活性 (Tahghighi 等人,2012).

其他应用

高能材料前体:Zhu 等人 (2021) 合成并表征了 5-((5-氨基-2H-四唑-2-基)甲基)-1,3,4-恶二唑-2-胺,这是一种高能材料前体 (Zhu 等人,2021).

钯催化的 C-H 键活化:Pasunooti 等人 (2015) 使用异恶唑-3-甲酰胺和恶唑-4-甲酰胺衍生物进行 Pd 催化的 α-氨基丁酸衍生物中的 C(sp3)-H 键活化 (Pasunooti 等人,2015).

安全和危害

未来方向

The future directions for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” and similar compounds could involve further exploration of their potential uses in drug design. For instance, two molecules, 5-(pyrrol-2-yl)-2-(2-methoxyphenylamino)-1,3,4-thiadiazole and 1-(cyclopentanoyl)-4-(3-iodophenyl)-thiosemicarbazide, have been highlighted as the best candidates for the development of future drugs .

作用机制

Target of Action

It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have been extensively studied due to their diverse biological activities . These molecules can act as spacers in coordination compounds, resulting in intermolecular cooperative interactions .

Mode of Action

It is known that similar compounds, when treated with thionyl chloride, form 4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles by the hurd–mori reaction . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that similar compounds can act as spacers in coordination compounds, resulting in intermolecular cooperative interactions . This suggests that the compound may affect pathways related to these interactions.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have broad-spectrum biological activities , suggesting that they may have favorable ADME properties.

Result of Action

It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have diverse biological activities . This suggests that the compound may have a range of potential effects at the molecular and cellular level.

Action Environment

It is known that the thermal stability of similar compounds increases with the increase in electron-acceptor action of substituent in phenyl ring . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.

属性

IUPAC Name |

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXOMNRYEDMYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

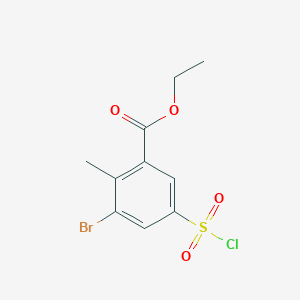

CC1=C(C=CO1)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)